molecular formula C12H10N2O3 B1375159 5-(Benzyloxy)pyrazine-2-carboxylic acid CAS No. 1410093-53-6

5-(Benzyloxy)pyrazine-2-carboxylic acid

Cat. No.: B1375159
CAS No.: 1410093-53-6
M. Wt: 230.22 g/mol
InChI Key: VZTKYFPCWJAPRU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with benzyl alcohol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce 5-(benzyloxy)pyrazine-2-methanol.

Scientific Research Applications

5-(Benzyloxy)pyrazine-2-carboxylic acid has a range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Benzyloxy)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with similar chemical properties.

    5-(Methoxy)pyrazine-2-carboxylic acid: A compound with a methoxy group instead of a benzyloxy group.

Uniqueness

5-(Benzyloxy)pyrazine-2-carboxylic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-phenylmethoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-6-14-11(7-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTKYFPCWJAPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410093-53-6
Record name 5-(benzyloxy)pyrazine-2-carboxylic acid
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